molecular formula C12H11ClN2 B13657137 n-(2-Chlorobenzyl)pyridin-3-amine

n-(2-Chlorobenzyl)pyridin-3-amine

Cat. No.: B13657137
M. Wt: 218.68 g/mol
InChI Key: KYSVRWIOJOGBBS-UHFFFAOYSA-N
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Description

n-(2-Chlorobenzyl)pyridin-3-amine: is an organic compound with the molecular formula C12H11ClN2 . It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorobenzyl)pyridin-3-amine typically involves the reaction of 2-chlorobenzyl chloride with pyridin-3-amine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: n-(2-Chlorobenzyl)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds .

Biology and Medicine: Its derivatives have been studied for their anticancer and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of n-(2-Chlorobenzyl)pyridin-3-amine involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

  • n-(2-Chlorobenzyl)pyridin-2-amine
  • n-(2-Chlorobenzyl)pyridin-4-amine
  • n-(2-Chlorobenzyl)pyridin-3-ol

Comparison: n-(2-Chlorobenzyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This substitution can significantly affect its chemical reactivity and biological activity compared to its isomers and analogs. For instance, the position of the chlorine atom and the benzyl group can influence the compound’s ability to interact with biological targets and its overall stability .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H11ClN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-7,9,15H,8H2

InChI Key

KYSVRWIOJOGBBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CN=CC=C2)Cl

Origin of Product

United States

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